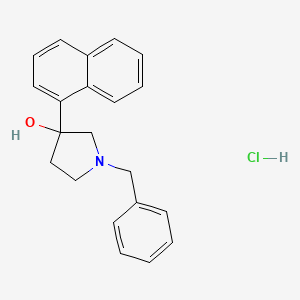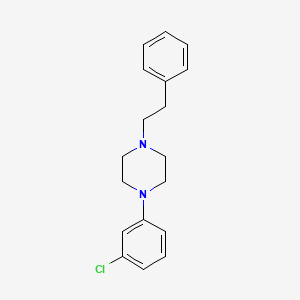
N-(5-chloro-2-methylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound has shown promising results in various studies, and its synthesis method and mechanism of action have been extensively investigated. In
作用机制
The mechanism of action of N-(5-chloro-2-methylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide involves the inhibition of a key enzyme called topoisomerase II, which is involved in DNA replication and cell division. By inhibiting this enzyme, the compound prevents cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, N-(5-chloro-2-methylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide has also been shown to have other biochemical and physiological effects. Studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels) in tumors. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties.
实验室实验的优点和局限性
One of the main advantages of using N-(5-chloro-2-methylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide in lab experiments is its potent anti-cancer activity. This makes it an ideal candidate for studying cancer biology and developing new cancer treatments. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
未来方向
There are several future directions for research on N-(5-chloro-2-methylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide. One area of research is to further investigate its mechanism of action and how it interacts with other cellular pathways. Another area of research is to explore its potential use in combination with other anti-cancer drugs to enhance its efficacy. Additionally, there is a need for more studies to evaluate the safety and toxicity of this compound in vivo. Finally, there is a potential for this compound to be developed into a clinical drug for the treatment of cancer, which would require further research and development.
合成方法
The synthesis method for N-(5-chloro-2-methylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide involves the reaction of 5-chloro-2-methylbenzoic acid with 1,3-dioxo-1,3-dihydro-2H-isoindole-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with butan-1-amine to yield the final product.
科学研究应用
N-(5-chloro-2-methylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells.
属性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-12-8-9-13(20)11-16(12)21-17(23)7-4-10-22-18(24)14-5-2-3-6-15(14)19(22)25/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODKPUNWQKAPKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid](/img/structure/B5102967.png)
![2-{[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide](/img/structure/B5102975.png)
![2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenol](/img/structure/B5102985.png)
![1-{[5-(isopropylthio)pentyl]oxy}-2-nitrobenzene](/img/structure/B5102998.png)
![6-isobutoxy-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5103003.png)
![11-(3-bromo-4-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5103010.png)
![(2-furylmethyl)[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amine](/img/structure/B5103026.png)
![3-chloro-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5103034.png)


methyl]glycinate](/img/structure/B5103056.png)

![2-methoxy-4-methyl-1-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene](/img/structure/B5103071.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5103079.png)